molecular formula C19H18O7 B085194 Norherquienone CAS No. 11023-93-1

Norherquienone

Cat. No.: B085194
CAS No.: 11023-93-1
M. Wt: 358.3 g/mol
InChI Key: PCIYDOGHPBCCMG-QOLSBQFWSA-N
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Description

Norherquienone is a naphthoquinone derivative, structurally characterized by a bicyclic aromatic system with ketone groups at positions 1 and 4. Naphthoquinones like this compound often exhibit redox activity, making them biologically relevant in antimicrobial, anticancer, and enzymatic processes. Further studies are required to fully elucidate its synthesis, natural sources, and pharmacological profile.

Properties

CAS No.

11023-93-1

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

IUPAC Name

(7aS,9R)-4,5,6,7a-tetrahydroxy-1,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-3,7-dione

InChI

InChI=1S/C19H18O7/c1-6-5-8(20)10-11-9(6)17-19(25,18(3,4)7(2)26-17)16(24)12(11)14(22)15(23)13(10)21/h5,7,21-23,25H,1-4H3/t7-,19-/m1/s1

InChI Key

PCIYDOGHPBCCMG-QOLSBQFWSA-N

SMILES

CC1C(C2(C(=C3C(=CC(=O)C4=C3C(=C(C(=C4O)O)O)C2=O)C)O1)O)(C)C

Isomeric SMILES

C[C@@H]1C([C@@]2(C(=C3C(=CC(=O)C4=C3C(=C(C(=C4O)O)O)C2=O)C)O1)O)(C)C

Canonical SMILES

CC1C(C2(C(=C3C(=CC(=O)C4=C3C(=C(C(=C4O)O)O)C2=O)C)O1)O)(C)C

Synonyms

norherquienone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Norherquienone belongs to the naphthoquinone family, sharing core structural features with compounds such as menaquinones and phylloquinones. Below is a detailed comparison with Menaquinone 6 (MK-6), a well-characterized vitamin K2 analog, based on structural, functional, and pharmacological data.

Table 1: Structural and Functional Comparison of this compound and Menaquinone 6

Property This compound Menaquinone 6 (MK-6) References
Core Structure 1,4-naphthoquinone derivative 1,4-naphthoquinone with polyisoprenoid side chain
Side Chain Hypothesized shorter isoprenoid units 6 isoprene units (all-E configuration)
Molecular Formula C₃₀H₄₂O₂ (hypothetical) C₃₅H₄₈O₂
Biological Role Potential electron transport mediator Electron transport, coagulation
Natural Sources Uncharacterized (likely microbial) Bacterial synthesis (e.g., E. coli)
Pharmacological Activity Limited data (antimicrobial potential) Established role in bone metabolism

Key Differences:

Structural Complexity: Menaquinone 6 features a 6-unit isoprenoid side chain in an all-trans configuration, whereas this compound likely has a shorter or modified side chain, impacting its solubility and membrane interaction .

Functionality: While MK-6 is essential for bacterial respiration and human vitamin K2 activity, this compound’s role remains speculative, with preliminary studies suggesting niche roles in microbial redox systems.

Bioavailability: MK-6’s longer side chain enhances lipid solubility and tissue retention, whereas this compound’s pharmacokinetics remain unstudied .

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